molecular formula C14H12N2O5 B1653115 Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- CAS No. 1744-93-0

Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-

Cat. No.: B1653115
CAS No.: 1744-93-0
M. Wt: 288.25 g/mol
InChI Key: UOWYDVNOEHKXOM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a 2-methoxyphenylamino group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of this compound typically involves high-temperature reactions between carboxylic acids and amines. The reaction is carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents for oxidation reactions. Electrophilic substitution reactions often require catalysts such as Lewis acids .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to various oxidized forms of the compound .

Scientific Research Applications

Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, affecting their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-[(4-methoxyphenyl)amino]-4-nitro-
  • Benzoic acid, 2-[(2-methoxyphenyl)amino]-3-nitro-

Uniqueness

Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Conclusion

Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro- is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions and exhibit diverse biological activities, making it a valuable subject of study in multiple fields.

Properties

IUPAC Name

2-(2-methoxyanilino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-21-13-5-3-2-4-11(13)15-12-8-9(16(19)20)6-7-10(12)14(17)18/h2-8,15H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWYDVNOEHKXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445499
Record name Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1744-93-0
Record name Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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